molecular formula C13H10N2O2 B3096412 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile CAS No. 128173-60-4

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile

Cat. No. B3096412
CAS RN: 128173-60-4
M. Wt: 226.23 g/mol
InChI Key: BUSZQHDWBAPALC-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile” is a type of phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives .

Scientific Research Applications

Luminescent Material Development

One application of nicotinonitrile derivatives involves the development of luminescent materials. A study conducted by Ahipa et al. (2014) synthesized a derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, demonstrating its potential as a blue light-emitting material. This compound was synthesized using a simple route and exhibited good absorption and fluorescence properties, showcasing its relevance in photophysical applications (Ahipa et al., 2014).

Antimicrobial Activity

Another area of research is the investigation of nicotinonitrile derivatives for their antimicrobial activity. Guna et al. (2015) synthesized various derivatives, including 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, and assessed their antimicrobial properties against different bacterial and fungal strains. These derivatives showed promising antimicrobial activity, which is significant for medical and pharmaceutical applications (Guna et al., 2015).

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, nicotinonitrile derivatives have been utilized in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, for use in DSSCs. This compound demonstrated a significant increase in efficiency when co-sensitized with N719, a common dye in DSSCs, highlighting its potential to enhance spectral coverage and efficiency in solar cells (Hemavathi et al., 2019).

Corrosion Inhibition

Additionally, research has explored the use of nicotinonitrile derivatives as corrosion inhibitors. Singh et al. (2016) studied the corrosion inhibition effect of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile on mild steel in acidic solutions. Their findings suggested that these compounds are effective in inhibiting corrosion, which is beneficial in industrial and engineering contexts (Singh et al., 2016).

properties

IUPAC Name

6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14)13(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSZQHDWBAPALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one (5.74 g), cyanoacetamide (2.48 g) and sodium methoxide (from sodium hydride (50%, 4.32 g) and methanol (3.5 ml) in dry dimethylformamide was heated under reflux for 10 hours. The reaction mixture was poured into water, acidified to pH 4 with glacial acetic acid and extracted with ethyl acetate. The ethyl acetate extract was evaporated under reduced pressure to low volume and water was added to cause precipitation of a crude product (3.67 g) which was collected and recrystallized twice from dimethylformamide to yield the title compound, 1.68 g, m.p. 236°-238° C.
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Synthesis routes and methods II

Procedure details

A stirred mixture of 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one (5.74 g), cyanoacetamide (2.48 g) and sodium methoxide (from sodium hydride (50%, 4.32 g) and methanol (3.5 ml)) in dry dimethylformamide was heated under reflux for 10 hours. The reaction mixture was poured into water, acidified to pH4 with glacial acetic acid and extracted with ethyl acetate. The ethyl acetate extract was evaporated under reduced pressure to low volume and water was added to cause precipitation of a crude product (3.67 g) which was collected and recrystallised twice from dimethylformamide to yield the title compound, 1.68 g, m.p. 236°-238° C.
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5.74 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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